molecular formula C10H9N3O2 B1602702 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 241798-60-7

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1602702
CAS No.: 241798-60-7
M. Wt: 203.2 g/mol
InChI Key: CQEIZYGGTNLXOM-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized through various methods. For instance, Shen et al. (2012) synthesized pyrazole derivatives and studied their structures using X-ray diffraction and density-functional-theory (DFT) calculations, highlighting their potential in structural chemistry and materials science (Shen et al., 2012).

Chemical Sensing Applications

The compound has applications in chemical sensing. Naskar et al. (2018) synthesized a new probe using a pyridine–pyrazole moiety, which displayed high sensitivity and selectivity in detecting aluminum ions in solution, demonstrating its utility in environmental monitoring and biological applications (Naskar et al., 2018).

Cyclization Studies

Research on cyclization reactions involving pyrazole derivatives includes the work of Smyth et al. (2007), who investigated the reaction of pyrazole-acetic acid derivatives with various electrophiles, contributing to our understanding of heterocyclic chemistry (Smyth et al., 2007).

Anti-Cancer Activity

Qiao et al. (2021) synthesized novel complexes based on pyrazole derivatives and evaluated their anti-cancer activity, indicating potential applications in medicinal chemistry (Qiao et al., 2021).

Functionalization Reactions

Studies on functionalization reactions of pyrazole derivatives, such as those by Yıldırım et al. (2005), contribute to the field of organic chemistry, expanding the applications of these compounds in various chemical reactions (Yıldırım et al., 2005).

Spectral and Theoretical Investigations

Viveka et al. (2016) focused on experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, contributing to our understanding of the compound's properties (Viveka et al., 2016).

Magnetic Studies

The compound's derivatives have been used in magnetic studies, as indicated by research exploring the magnetic properties of complexes involving pyrazole derivatives (Mandal et al., 2011).

Safety and Hazards

It is important to handle this compound with care due to its potential toxicity. Safety precautions should be followed during synthesis and handling .

Properties

IUPAC Name

5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEIZYGGTNLXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588340
Record name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241798-60-7
Record name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using 2-pyridylhydrazine (8.0 g) and ethyl 2-ethoxymethyleneacetoacetate (13.7 g), the title compound (9.4 g) was obtained, melting point: 165° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (30 mg) described in Reference Example 24 in N,N-dimethylformamide (1 ml) was added 10% palladium carbon (containing about 50% water) (10 mg) at room temperature, and stirred at the same temperature for 30 minutes under hydrogen atmosphere. After completion of the reaction, the reaction solution was filtered through Celite, then the solvent was evaporated in vacuo, azeotropically concentrated together with toluene to give the titled compound (23 mg) as a white solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
10 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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